Product packaging for 8-Methylbenzo(b)fluoranthene(Cat. No.:CAS No. 95741-49-4)

8-Methylbenzo(b)fluoranthene

Cat. No.: B12706502
CAS No.: 95741-49-4
M. Wt: 266.3 g/mol
InChI Key: RDMAGWSUKGYKBD-UHFFFAOYSA-N
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Description

Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of two or more fused aromatic rings. mdpi.comnih.gov These compounds are primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. ontosight.ai PAHs are ubiquitous in the environment, found in the air, water, and soil, and are of significant interest in environmental and chemical research due to their persistent nature and potential for harmful health effects. mdpi.comfrontiersin.orgnih.gov

Natural sources of PAHs include volcanic eruptions and forest fires. mdpi.com However, human activities, such as industrial processes, fossil fuel combustion, and waste incineration, are the primary contributors to PAH pollution. mdpi.com Their chemical stability and hydrophobicity lead to their persistence in the environment and accumulation in soil and sediments. frontiersin.org The study of PAHs is crucial for monitoring environmental contamination and assessing potential risks to ecosystems and human health. mdpi.com

Significance of Alkylated and Methylated PAH Derivatives in Contemporary Research

While research has historically focused on a group of 16 priority PAHs, there is growing recognition of the importance of their alkylated and methylated derivatives. torontomu.ca Alkylated PAHs (APAHs), which include methylated forms, are PAHs with one or more alkyl groups attached to their aromatic core. These derivatives can be more abundant than their parent compounds in certain environments, particularly those contaminated by petrogenic sources like crude oil and coal. nih.govacs.org

Research Landscape of 8-Methylbenzo(b)fluoranthene: A Focus on Structural and Environmental Relevance

This compound is a specific methylated derivative of the PAH benzo(b)fluoranthene (B32983). ontosight.ai Its chemical structure consists of a benzo(b)fluoranthene backbone with a methyl group attached at the eighth position. ontosight.ai This compound, with the chemical formula C₁₉H₁₂, is a subject of interest due to its classification as a PAH derivative and its potential environmental and structural significance. ontosight.ai

Research on this compound is part of the broader investigation into the environmental fate and effects of methylated PAHs. ontosight.ai Studies have included its synthesis for research purposes and its detection in various environmental matrices. ontosight.airsc.orgresearchgate.net The structural characteristics of this compound, particularly the position of the methyl group, can influence its chemical properties and biological activity, making it a relevant compound for detailed scientific inquiry.

Properties of this compound

PropertyValue
Chemical FormulaC₁₉H₁₂
Molecular Weight240.29 g/mol
Synonyms8-Methylbenz(e)acephenanthrylene

This table is based on available data. ontosight.aiguidechem.com

Isomers of Benzo(b)fluoranthene

CompoundChemical FormulaMolar Mass ( g/mol )
Benzo(a)fluorantheneC₂₀H₁₂252.31
Benzo(b)fluorantheneC₂₀H₁₂252.31
Benzo(j)fluorantheneC₂₀H₁₂252.31
Benzo(k)fluorantheneC₂₀H₁₂252.31

This table provides a comparison of benzo(b)fluoranthene with some of its isomers. wikipedia.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14 B12706502 8-Methylbenzo(b)fluoranthene CAS No. 95741-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95741-49-4

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

7-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene

InChI

InChI=1S/C21H14/c1-13-14-7-2-3-8-15(14)18-11-6-12-19-16-9-4-5-10-17(16)20(13)21(18)19/h2-12H,1H3

InChI Key

RDMAGWSUKGYKBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C5=CC=CC=C15

Origin of Product

United States

Synthetic Strategies and Chemical Pathways for 8 Methylbenzo B Fluoranthene and Analogues

De Novo Synthetic Approaches to Methylated Benzo(b)fluoranthenes

The synthesis of specific methylated polycyclic aromatic hydrocarbons (PAHs), such as 8-methylbenzo(b)fluoranthene, requires precise control over the introduction and placement of the methyl group. De novo strategies, which construct the carbon skeleton of the molecule from simpler precursors, are often employed to achieve this regiochemical control. These methods can be broadly categorized into those that build the aromatic system through cyclization reactions and those that introduce the methyl group at a specific stage of the synthesis.

Photocyclization Techniques in the Synthesis of Methylated Fused Aromatic Systems

Photocyclization reactions, particularly the Mallory reaction, are powerful tools for the synthesis of phenanthrenes and other fused aromatic systems. nih.govwikipedia.org This reaction involves the light-induced intramolecular cyclization of a stilbene-like precursor, followed by oxidation to form the aromatic product. wikipedia.orgorganicreactions.org For the synthesis of methylated PAHs, a suitably substituted stilbenoid precursor is irradiated, typically with UV light. nih.govnih.gov

The key first step is the photochemical excitation of the stilbene (B7821643) derivative, which leads to the formation of a dihydrophenanthrene intermediate. wikipedia.org While only the cis-isomer can undergo cyclization, trans-isomers can often be isomerized in situ and then proceed to cyclize. wikipedia.org In the presence of an oxidizing agent, such as iodine or oxygen, the dihydrophenanthrene intermediate is aromatized to yield the final polycyclic aromatic product. wikipedia.orgnih.gov The regioselectivity of the final product is dictated by the substitution pattern of the initial stilbenoid. For example, the synthesis of 1-, 3-, and 6-methylchrysene (B138361) has been achieved with high yields (82-88%) through the photochemical cyclization of the corresponding methylated stilbenoids using stoichiometric amounts of iodine. nih.govnih.gov

Precursor TypeReaction ConditionProduct TypeYield (%)Reference
Methylated StilbenoidUV irradiation, I₂Methylated Chrysene (B1668918)82-88 nih.govnih.gov
Stilbenoid with ortho-methoxy groupUV irradiation, acidic, oxygen-free2-Methylchrysene72 nih.govnih.gov
Styrene attached to methylated naphthalenePhotocyclization6-Methylchrysene70 nih.gov
1-(1-phenylprop-1-en-2-yl)naphthaleneUV irradiation5-Methylchrysene65 nih.gov

Metal-Catalyzed Cyclization Reactions for Benzo(b)fluoranthene (B32983) Core Construction

Metal-catalyzed reactions provide efficient pathways for the construction of the complex polycyclic core of benzo(b)fluoranthenes. Palladium-catalyzed intramolecular C–H arylation is one such strategy. rsc.org This approach can involve the conversion of aryl methyl ethers or MOM-ethers to aryl triflates, which then undergo a palladium-catalyzed cyclization to form the benzo(b)fluoranthene skeleton. rsc.org Another powerful method is the rhodium-catalyzed [2+2+2] cycloaddition, which can efficiently form multiple bonds in a single step to construct the fluoranthene (B47539) core. rsc.org

More recently, a palladium-catalyzed cascade reaction involving a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation has been developed for the synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes. beilstein-journals.org This methodology has been successfully applied to construct highly substituted benzo[j]fluoranthene derivatives. beilstein-journals.org While these examples focus on other isomers, the principles can be adapted for the synthesis of the benzo(b)fluoranthene core.

CatalystReaction TypeStarting MaterialsProduct CoreReference
PalladiumIntramolecular C–H ArylationAryl TriflatesBenzo(b)fluoranthene rsc.org
Rhodium[2+2+2] CycloadditionDiynes and AlkynesFluoranthene rsc.org
PalladiumSuzuki–Miyaura/C–H Arylation CascadeNaphthalene Dibromide, Naphthylboronic EsterBenzo[j]fluoranthene beilstein-journals.org

Regioselective Functionalization for Methyl Group Incorporation

The introduction of a methyl group onto a pre-formed polycyclic aromatic hydrocarbon skeleton with high regioselectivity is a significant synthetic challenge. Classical methods like Friedel-Crafts alkylation often lead to mixtures of isomers. rsc.org Modern synthetic strategies offer more precise control.

Directed ortho metalation (DoM) is an effective strategy where a directing metalation group (DMG) on the PAH ring directs a metalating agent (typically an organolithium reagent) to an adjacent ortho-position. uis.no The resulting organometallic intermediate can then be quenched with an electrophile, such as a methylating agent, to introduce the methyl group at a specific location. This method has been shown to be efficient for the functionalization of chrysene derivatives. uis.no

Another approach is the direct, regioselective C-H alkylation of PAHs. Recent research has demonstrated that visible-light-induced direct C-H alkylation of PAHs with alkylsulfones can occur without the need for a photocatalyst. rsc.org The regioselectivity of this reaction is proposed to be controlled by the reaction conditions (acidic vs. basic) rather than steric factors, proceeding through a carbocationic intermediate. rsc.org

MethodKey FeatureSubstrateProductReference
Directed ortho Metalation (DoM)Use of a Directing Metalation Group (DMG)Chrysene derivativesDi-substituted chrysene derivatives uis.no
Visible-light-induced C-H AlkylationPhotocatalyst-freePolycyclic Aromatic HydrocarbonsAlkylated PAHs rsc.org

Mechanistic Aspects of PAH Formation Relevant to this compound

The formation of this compound in the environment is not typically a result of targeted synthesis but rather a consequence of complex chemical processes occurring during the incomplete combustion of organic materials. Understanding these mechanisms is crucial for assessing the environmental impact of this compound.

Pyrosynthesis and Incomplete Combustion Processes

Polycyclic aromatic hydrocarbons, including their methylated analogues, are primarily formed during the incomplete combustion or pyrolysis of organic matter such as fossil fuels and biomass. mdpi.com During these high-temperature processes, complex organic molecules are broken down into smaller, reactive fragments. These fragments can then recombine in a process known as pyrosynthesis to form larger, more stable aromatic structures. mdpi.com The formation of high-molecular-weight PAHs can occur through the pyrosynthesis of low-molecular-weight precursors and PAH-forming radicals. mdpi.com

The specific composition of the fuel and the combustion conditions, such as temperature and oxygen availability, significantly influence the types and quantities of PAHs produced. For instance, the pyrolysis of barley straw has been shown to produce a range of PAHs, with most concentrating in the bio-oil fraction. nih.gov

Hydrogen Abstraction-Acetylene Addition (HACA) Mechanisms

The Hydrogen Abstraction-Acetylene Addition (HACA) mechanism is a widely recognized pathway for the growth of polycyclic aromatic hydrocarbons in combustion environments. mdpi.comrsc.org This two-step process involves the abstraction of a hydrogen atom from an aromatic molecule, creating a radical site. mdpi.com This is followed by the addition of an acetylene (B1199291) molecule (C₂H₂) to the radical position, leading to the growth of the PAH. mdpi.com

While HACA is a fundamental mechanism, it has been observed to underestimate the concentrations of PAHs in some flame models, suggesting that other pathways also contribute significantly to PAH formation. rsc.org One such complementary mechanism is the Methyl Addition Cyclization (MAC), which is particularly relevant for the formation of methylated PAHs. mdpi.com The methyl radical is abundant in many combustion flames, and the MAC mechanism involves the addition of two or three methyl radicals to a PAH, followed by hydrogen elimination and ring closure. mdpi.com Furthermore, the role of methyl radicals in promoting PAH formation through propargyl recombination has also been noted. ucl.ac.uk Computational studies have shown that the HACA mechanism, when starting from naphthalene, predominantly leads to the formation of cyclopentafused PAHs rather than those with only six-membered rings. nih.gov

MechanismDescriptionKey ReactantsRelevance to Methylated PAHsReference
HACATwo-step process of hydrogen abstraction followed by acetylene addition.Aromatic radical, AcetyleneA fundamental growth mechanism for the core PAH structure. mdpi.comrsc.org
MACAddition of methyl radicals followed by cyclization.PAH, Methyl radicalsDirect pathway for the formation of methylated PAHs. mdpi.com

Methyl Addition Cyclization (MAC) Pathways

The Methyl Addition Cyclization (MAC) pathway is a key mechanism in the formation and growth of methylated polycyclic aromatic hydrocarbons. This process is particularly relevant in environments where methyl radicals (•CH₃) are abundant, such as in the pyrolysis of organic materials like toluene (B28343). The general mechanism involves the addition of one or more methyl radicals to a pre-existing PAH structure, followed by a series of reactions leading to the formation of a new aromatic ring.

The initial step of the MAC pathway is the abstraction of a hydrogen atom from the aromatic core of a PAH by a radical, creating a radical site on the PAH molecule. A methyl radical then adds to this site. For the formation of a new six-membered ring, this process of hydrogen abstraction and methyl addition typically occurs twice, introducing two methyl groups onto the PAH backbone.

Following the addition of the methyl groups, a process of dehydrogenation and cyclization takes place. This involves the elimination of hydrogen atoms, leading to the formation of new carbon-carbon bonds and ultimately the closure of a new aromatic ring. Studies on the pyrolysis of toluene have shown that mass spectra of the products often exhibit sequences with a mass difference of 14 atomic mass units, corresponding to the net result of hydrogen abstraction (-H) followed by methyl radical addition (+CH₃). nih.gov Each major peak in these spectra is often preceded by a peak at two mass units lower, indicating dehydrogenation/dehydrocyclization (-H₂) of the methyl-substituted products. nih.gov

While the MAC pathway is a recognized route for PAH growth, its competitiveness with other mechanisms, such as the Hydrogen-Abstraction-C₂H₂-Addition (HACA) pathway, can depend on the specific reaction conditions and the relative concentrations of reactive species like acetylene and methyl radicals. encyclopedia.pub

Table 1: Key Steps in the Methyl Addition Cyclization (MAC) Pathway

StepDescription
1. Hydrogen Abstraction A radical removes a hydrogen atom from the parent PAH, creating a radical site.
2. Methyl Addition A methyl radical (•CH₃) adds to the radical site on the PAH.
3. Second H-Abstraction & Methyl Addition Steps 1 and 2 are repeated to introduce a second methyl group.
4. Dehydrogenation The di-methylated PAH undergoes loss of hydrogen atoms.
5. Cyclization New carbon-carbon bonds form, leading to the closure of a new aromatic ring.

Resonantly Stabilized Radical (RSR) Recombination Pathways

Resonantly Stabilized Radicals (RSRs) are key intermediates in the high-temperature formation and growth of polycyclic aromatic hydrocarbons. These radicals, which include species like benzyl (B1604629), indenyl, and fulvenallenyl radicals, exhibit enhanced stability due to the delocalization of the unpaired electron over the aromatic system. This stability allows them to persist in high-temperature environments and participate in reactions that lead to the formation of larger and more complex PAHs.

The recombination of RSRs is a significant pathway for PAH growth. This can occur through the self-recombination of two identical RSRs or through cross-recombination of two different RSRs. For instance, the recombination of two benzyl radicals has been explored as a pathway to form three-ring aromatics like phenanthrene (B1679779) and anthracene. rsc.org Similarly, the combination of benzyl and indenyl radicals is a proposed mechanism for the formation of four-ring PAHs such as pyrene (B120774) and fluoranthene. nih.gov

The formation of methylated PAHs, including this compound, can also be influenced by RSR recombination pathways. The initial fuel source and the subsequent decomposition products determine the types of RSRs present in the reaction environment. For example, the pyrolysis of toluene is a rich source of benzyl radicals. acs.org These radicals can then react with other aromatic species or other RSRs to build up the complex structure of methylated PAHs.

The reactions involving RSRs are complex and can proceed through various channels, including direct combination, addition-elimination, and addition-cyclization sequences. The specific products formed depend on the structure of the reacting radicals, the reaction conditions (temperature and pressure), and the presence of other reactive species. Computational studies using density functional theory (DFT) and other methods are often employed to investigate the potential energy surfaces of these reactions and to predict the most favorable reaction pathways. nih.gov

Table 2: Examples of Resonantly Stabilized Radicals and their Potential Role in PAH Growth

Resonantly Stabilized RadicalPotential Recombination Products
Benzyl RadicalPhenanthrene, Anthracene
Indenyl RadicalPyrene, Fluoranthene (in combination with Benzyl)
Fulvenallenyl RadicalPhenanthrene, Anthracene (self-recombination)

Advanced Analytical Methodologies for the Characterization and Quantification of 8 Methylbenzo B Fluoranthene

Sample Preparation and Matrix Effects in Environmental Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of 8-Methylbenzo(b)fluoranthene in environmental samples. The primary goal is to extract the target analyte from the sample matrix and remove interfering compounds that could compromise the analytical results. The choice of extraction and purification techniques is heavily influenced by the nature of the sample matrix, whether it be water, soil, sediment, or air particulate matter.

Extraction Techniques: Liquid-Liquid Partitioning and Solid-Phase Extraction

Liquid-Liquid Partitioning (LLP) , also known as solvent extraction, is a conventional and widely used technique for the extraction of PAHs from aqueous samples. This method relies on the differential solubility of this compound between two immiscible liquid phases, typically water and an organic solvent. The selection of the organic solvent is crucial for achieving high extraction efficiency. A mixture of cyclohexane (B81311) and ethanol (B145695) (3:1) has been shown to be effective for the extraction of the parent compound, fluoranthene (B47539), from soil samples, recovering over 93% of the analyte nih.gov. For water samples, a mixture of dichloromethane (B109758) and n-hexane is commonly employed for the extraction of a range of PAHs, including benzo(b)fluoranthene (B32983) amecj.com.

Solid-Phase Extraction (SPE) has emerged as a popular alternative to LLE due to its lower solvent consumption, higher sample throughput, and the potential for automation. SPE utilizes a solid sorbent material, packed into a cartridge or disk, to retain the analyte of interest from a liquid sample. The choice of sorbent is critical for the selective extraction of this compound. C18 (octadecyl-bonded silica) is a commonly used sorbent for the extraction of PAHs from water cabidigitallibrary.orgunitedchem.comobrnutafaza.hrmdpi.com. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate organic solvent. Online SPE systems further streamline this process, offering sensitive, fast, and reproducible analysis of PAHs in drinking water perlan.com.pl.

Extraction Technique Matrix Typical Solvents/Sorbents Reported Recovery for Similar PAHs (%)
Liquid-Liquid PartitioningWaterDichloromethane/n-Hexane91 ± 14 (for Benzo(b)fluoranthene) researchgate.net
Solid-Phase ExtractionWaterC1834-47 (for Benzo(b)fluoranthene) cabidigitallibrary.org
UltrasonicationSoilCyclohexane/Ethanol (3:1)>93 (for Fluoranthene) nih.gov

Purification and Clean-up Strategies for Complex Environmental Matrices

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the chromatographic analysis of this compound. Complex environmental matrices such as soil, sediment, and urban dust are particularly challenging in this regard.

Commonly used clean-up strategies involve column chromatography with adsorbents like silica (B1680970) gel and alumina (B75360). These materials separate compounds based on their polarity. For instance, a silica gel column can be used to separate aromatic compounds from aliphatic hydrocarbons. The choice and combination of adsorbents, as well as the eluting solvents, can be optimized to achieve the desired level of purification. For example, a combination of silica gel and alumina has been used for the separation of PAHs and other pollutants mdpi.com.

Chromatographic Separation and Isomeric Resolution

The separation of this compound from other methylated PAH isomers and its parent compound is a significant analytical hurdle due to their similar physicochemical properties. High-resolution chromatographic techniques are essential to achieve the necessary separation for accurate quantification.

Gas Chromatography (GC) with Advanced Stationary Phases for Methylated PAH Isomers

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of PAHs. The choice of the GC column's stationary phase is paramount for achieving the separation of isomeric compounds.

While standard 5% phenyl methylpolysiloxane stationary phases can separate many PAHs, they often fail to resolve critical isomeric pairs fishersci.com. Advanced stationary phases with higher phenyl content, such as 50% phenyl methylpolysiloxane, offer unique selectivity for separating isomeric and isobaric PAHs mdpi.comfishersci.com. For instance, a Thermo Scientific™ TraceGOLD™ TG-17SilMS GC column, which has a 50% phenyl methylpolysiloxane phase, has demonstrated the ability to resolve benzo[j]fluoranthene from benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene (B33198) fishersci.com. The separation of methylated isomers, including those of benzo(a)pyrene, has been investigated on various stationary phases, highlighting the differences in their elution order and resolution mdpi.com.

Stationary Phase Key Features Separation Capability for Similar Isomers
5% Phenyl MethylpolysiloxaneStandard, low polarityCo-elution of some benzofluoranthene isomers fishersci.com
50% Phenyl MethylpolysiloxaneMid-polarity, unique selectivityResolution of benzo[j]fluoranthene from b and k isomers fishersci.com
Ionic Liquid-based PhasesDifferent retention mechanismPotential for altered elution orders and unique selectivities mdpi.com

High-Performance Liquid Chromatography (HPLC) for Isomeric Discrimination

High-Performance Liquid Chromatography (HPLC) provides an alternative and often complementary approach to GC for the analysis of PAHs. HPLC is particularly advantageous for the analysis of high molecular weight PAHs that have low volatility chromatographyonline.com. The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for PAH analysis. The separation of isomers can be influenced by the shape and planarity of the molecules. The use of fluorescence detection (FLD) in HPLC offers high sensitivity and selectivity for many PAHs chromatographyonline.com. By carefully selecting the excitation and emission wavelengths, it is possible to selectively detect certain PAHs even if they are not fully chromatographically resolved. HPLC-FLD methods have been shown to be capable of distinguishing alkylated PAHs from their parent compounds chromatographyonline.com.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the advantages of both GC and HPLC. The low viscosity and high diffusivity of supercritical fluids can lead to faster and more efficient separations compared to HPLC sbq.org.br.

SFC is well-suited for the analysis of PAHs, including isomeric compounds. The separation can be optimized by modifying the mobile phase with organic solvents (modifiers), and by adjusting the pressure and temperature, which in turn affects the density and solvating power of the supercritical fluid sbq.org.br. The use of packed columns in SFC has become widely accepted and offers robust and adaptable separations for a broad range of compounds researchgate.net. SFC has been successfully applied to the separation of benzo(k)fluoranthene and benzo(b)fluoranthene using a CO2-cyclohexane binary gradient sbq.org.br.

Spectrometric Detection and Quantification Techniques

The accurate identification and quantification of this compound in complex environmental and biological matrices necessitate the use of highly sensitive and selective analytical methodologies. Spectrometric techniques, particularly when coupled with chromatographic separation, form the cornerstone of modern analytical strategies for polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives.

Fluorescence Detection (FLD) and Ultraviolet (UV) Spectroscopy in PAH Analysis

Fluorescence and ultraviolet (UV) spectroscopy are widely used detection methods for PAHs when coupled with high-performance liquid chromatography (HPLC). cdc.govhplc.eu These techniques are particularly advantageous due to the inherent spectroscopic properties of the fused aromatic ring systems.

Fluorescence Detection (FLD): PAHs, including benzo(b)fluoranthene and its methylated derivatives, are known to exhibit strong native fluorescence. jasco-global.com This property allows for highly sensitive and selective detection. nih.gov FLD involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The choice of excitation and emission wavelengths can be optimized to maximize the signal for the target analyte while minimizing interference from other co-eluting compounds. osti.gov For instance, different fluorescence wavelength combinations can be programmed to selectively "turn on" the signal for one compound while "turning off" the signal for another, which is invaluable for resolving closely eluting isomers. scispace.com

Ultraviolet (UV) Spectroscopy: PAHs exhibit characteristic UV absorption spectra due to π-π* electronic transitions within their aromatic systems. hplc.eu HPLC with a UV detector is a common method for PAH analysis. The UV spectrum of benzo(b)fluoranthene shows several absorption maxima. nist.gov The addition of a methyl group to the benzo(b)fluoranthene structure is expected to cause a slight bathochromic (red) shift in the absorption bands. UV detection is generally less sensitive than fluorescence detection for PAHs but can be a useful complementary technique. hplc.eu

Table 2: Spectroscopic Properties of Benzo(b)fluoranthene

TechniqueWavelengths (nm)Reference
UV/Visible Absorption (in cyclohexane)255, 275, 288, 300, 340, 349, 367 nih.gov
Fluorescence (λexc = 330 nm, in DMF)Emission maxima around 400-450 rsc.org

Note: The spectroscopic properties of this compound are expected to be similar to the parent compound, with potential minor shifts in the wavelength maxima.

Challenges in the Identification and Quantification of this compound Isomers

A significant analytical challenge in the study of this compound is its differentiation from other methylbenzo(b)fluoranthene isomers and other isobaric PAHs (compounds with the same nominal mass).

The primary challenges include:

Chromatographic Co-elution: Positional isomers of methylated PAHs often have very similar physicochemical properties, leading to their co-elution or incomplete separation on standard chromatographic columns. fishersci.com For example, the parent isomers benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene are notoriously difficult to separate. fishersci.com The addition of a methyl group at different positions on the benzo(b)fluoranthene skeleton creates a new set of isomers that are also likely to be chromatographically challenging. Achieving baseline resolution often requires specialized columns with unique selectivities, such as those with a higher phenyl content, or the use of multidimensional chromatography. fishersci.com

Spectroscopic Similarity: As previously mentioned, the mass spectra of positional isomers of methyl-PAHs are often nearly identical, making their individual identification based on mass spectral data alone unreliable. future4200.com Similarly, their UV-Vis and fluorescence spectra can be very similar, with only subtle shifts in wavelength maxima and relative intensities. While selective fluorescence detection can aid in resolving some co-eluting isomers, it may not be sufficient for all isomeric pairs. nist.gov

Lack of Commercial Standards: The availability of certified reference standards for all possible methylbenzo(b)fluoranthene isomers, including this compound, can be limited. This scarcity hinders definitive identification based on retention time and spectral matching and complicates accurate quantification.

These challenges necessitate a multi-faceted analytical approach. The confident identification and quantification of this compound in a complex sample typically require a combination of high-resolution chromatographic separation and at least one, if not multiple, selective detection techniques. The use of authentic standards for comparison of retention times and spectra is crucial for unambiguous isomer assignment.

An article on the environmental dynamics of this compound, as requested, cannot be generated. A comprehensive search of scientific literature and environmental databases has revealed a significant lack of specific data for this particular chemical compound across all sections of the required outline.

The available research focuses almost exclusively on its parent compound, benzo(b)fluoranthene, or on polycyclic aromatic hydrocarbons (PAHs) as a general class. There is no specific information regarding the occurrence, spatiotemporal distribution, inter-compartmental transport, partitioning behavior, abiotic transformation pathways (photochemical degradation, oxidation, nitration, halogenation), or biotic degradation mechanisms (microbial metabolism, biodegradation pathways) for this compound itself.

Generating content on these topics for this compound would require extrapolation from data on other, structurally different compounds. This would be scientifically unfounded and would not meet the required standards of accuracy and specificity. Due to the absence of direct research findings, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific compound.

Environmental Distribution, Transport, and Environmental Fate of 8 Methylbenzo B Fluoranthene

Biotic Degradation Mechanisms and Persistence

Enzymatic Biotransformation Processes

The enzymatic biotransformation of 8-Methylbenzo(b)fluoranthene is a critical process that dictates its environmental persistence and biological activity. While direct metabolic studies on this compound are limited, a comprehensive understanding of its enzymatic degradation can be inferred from the well-documented biotransformation pathways of its parent compound, benzo(b)fluoranthene (B32983), and other methylated polycyclic aromatic hydrocarbons (PAHs). These processes are primarily mediated by a diverse array of enzymes found in both vertebrates and microorganisms, which catalyze oxidative reactions to increase the water solubility of the compound and facilitate its further breakdown or excretion.

In vertebrates, the initial and rate-limiting step in the metabolism of PAHs is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govoup.com These enzymes introduce an oxygen atom into the aromatic structure, leading to the formation of reactive epoxide intermediates. These epoxides can then undergo several metabolic fates: enzymatic hydration by epoxide hydrolase to form trans-dihydrodiols, non-enzymatic rearrangement to phenols, or conjugation with glutathione (B108866). oup.com For benzo(b)fluoranthene, metabolism in rat liver preparations has been shown to yield a variety of phenolic and dihydrodiol metabolites, including 5- and 6-hydroxybenzo(b)fluoranthene and trans-11,12-dihydro-11,12-dihydroxybenzo(b)fluoranthene. nih.gov It is plausible that this compound undergoes a similar metabolic activation, with the position of the methyl group potentially influencing the regioselectivity of the CYP-mediated oxidation.

Furthermore, the methyl group itself can be a target for enzymatic hydroxylation, a common metabolic pathway for alkylated PAHs. This reaction would produce 8-(hydroxymethyl)benzo(b)fluoranthene, which can be further oxidized to an aldehyde and a carboxylic acid. This pathway has been observed for other methylated PAHs and represents a significant route for their detoxification.

In the environment, microorganisms such as bacteria and fungi play a crucial role in the degradation of PAHs. These organisms possess powerful enzymatic systems capable of mineralizing these complex molecules. Bacterial degradation of PAHs is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form cis-dihydrodiols. nih.govoup.com These intermediates are then further metabolized through a series of enzymatic reactions, leading to ring cleavage and eventual entry into central metabolic pathways. For fluoranthene (B47539), several bacterial degradation pathways have been identified, involving initial dioxygenation at different positions on the aromatic rings. mdpi.com

Fungi, particularly white-rot fungi, utilize a different strategy for PAH degradation, employing extracellular ligninolytic enzymes such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). mdpi.com These enzymes are non-specific and generate highly reactive radicals that can oxidize a wide range of organic compounds, including PAHs. The degradation of fluoranthene by various fungal species has been well-documented, leading to the formation of a variety of oxidation products. mdpi.com It is anticipated that this compound would also be susceptible to degradation by these microbial enzymatic systems, with the methyl group potentially influencing the rate and pathway of degradation.

The enzymatic biotransformation of this compound is a complex process involving a variety of enzymes and metabolic pathways. While specific data for this compound is scarce, the extensive research on related PAHs provides a solid foundation for predicting its metabolic fate. The initial oxidative attack, either on the aromatic rings or the methyl group, is a key step that determines the subsequent metabolic pathway and the ultimate environmental persistence and toxicological properties of the compound.

Table 1: Key Enzymes Involved in the Biotransformation of Benzo(b)fluoranthene and Related PAHs

Enzyme FamilySpecific Enzymes (Examples)Organism(s)Type of ReactionPotential Metabolites of this compound (Inferred)
Cytochrome P450 Monooxygenases CYP1A1, CYP1B1Vertebrates (e.g., rats, humans)Monooxygenation (epoxidation, hydroxylation)This compound epoxides, various hydroxy-8-methylbenzo(b)fluoranthenes, 8-(hydroxymethyl)benzo(b)fluoranthene
Epoxide Hydrolase Microsomal epoxide hydrolaseVertebratesHydration of epoxidestrans-dihydrodiols of this compound
Dioxygenases Naphthalene dioxygenase, Toluene (B28343)/biphenyl family dioxygenasesBacteria (e.g., Pseudomonas, Mycobacterium)Dioxygenationcis-dihydrodiols of this compound
Ligninolytic Enzymes Laccase, Manganese Peroxidase (MnP), Lignin Peroxidase (LiP)Fungi (e.g., white-rot fungi)Radical-mediated oxidationQuinones of this compound, ring-cleavage products

Table 2: Experimentally Identified Metabolites of Benzo(b)fluoranthene in Rat Liver Preparations. nih.gov

MetaboliteChemical FormulaMolecular Weight ( g/mol )
5-Hydroxybenzo(b)fluorantheneC₂₀H₁₂O268.31
6-Hydroxybenzo(b)fluorantheneC₂₀H₁₂O268.31
trans-11,12-Dihydro-11,12-dihydroxybenzo(b)fluorantheneC₂₀H₁₄O₂286.32

Mechanistic Biochemical Studies on 8 Methylbenzo B Fluoranthene Transformation

Elucidation of Metabolic Pathways in Biological Systems

The metabolic transformation of 8-Methylbenzo(b)fluoranthene, like other PAHs, is understood to proceed through a series of enzymatic reactions aimed at increasing water solubility to facilitate excretion. However, these pathways can also lead to the formation of highly reactive intermediates. While specific pathways for this compound are not extensively detailed in publicly available research, the metabolism of the parent compound, benzo(b)fluoranthene (B32983), and other methylated PAHs provides a strong model for its biotransformation.

The primary metabolic pathway for PAHs involves oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This initial oxidation can occur at various positions on the aromatic ring system, leading to the formation of epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. nih.gov A key feature of PAH metabolism is the potential for the formation of "bay-region" or "fjord-region" diol epoxides, which are often the ultimate carcinogenic metabolites. researchgate.net For benzo(b)fluoranthene, metabolism in rat liver preparations has been shown to produce several dihydrodiols, indicating that this pathway is active for the parent compound and likely for its methylated derivatives. nih.gov

A second major pathway involves the formation of phenols through the rearrangement of arene oxides or direct hydroxylation. In studies with benzo(b)fluoranthene, multiple hydroxy-metabolites have been identified, such as 5- and 6-hydroxybenzo(b)fluoranthene and 4- and 7-hydroxybenzo(b)fluoranthene. nih.gov It is probable that this compound undergoes similar hydroxylation reactions, potentially at various positions on the aromatic rings, influenced by the presence and location of the methyl group.

Subsequent to these initial oxidative steps, the resulting metabolites can undergo conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, to further increase their water solubility and facilitate their removal from the body.

Identification of Key Enzymes and Enzyme Systems Involved in Biotransformation

The biotransformation of PAHs is predominantly carried out by a complex system of enzymes. The key enzymes and enzyme systems involved in the metabolism of compounds like this compound are outlined below.

Phase I Enzymes:

Cytochrome P450 (CYP) Superfamily: This is the most critical enzyme system in the initial oxidation of PAHs. nih.govmdpi.com Specific isoforms, notably CYP1A1 and CYP1B1, are highly active in the metabolic activation of PAHs. nih.govmdpi.com These enzymes are inducible by exposure to PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov It is well-established that CYP enzymes catalyze the formation of reactive epoxides from benzo(b)fluoranthene. acs.org

Epoxide Hydrolase (EH): This enzyme plays a crucial role in converting the epoxide intermediates formed by CYP enzymes into trans-dihydrodiols. nih.gov This step is a critical part of the pathway leading to the formation of diol epoxides.

Phase II Enzymes:

Glutathione (B108866) S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to electrophilic metabolites, including epoxides, leading to their detoxification.

UDP-Glucuronosyltransferases (UGTs): UGTs are responsible for the conjugation of glucuronic acid to hydroxylated metabolites, forming glucuronides that are more readily excreted.

Sulfotransferases (SULTs): SULTs catalyze the sulfation of hydroxyl groups, another important pathway for increasing the water solubility of PAH metabolites.

The interplay between these enzyme systems determines the balance between detoxification and metabolic activation, which is a key factor in the carcinogenicity of PAHs.

Enzyme FamilySpecific EnzymesRole in this compound Metabolism (Inferred)
Phase I
Cytochrome P450CYP1A1, CYP1B1Initial oxidation and formation of reactive epoxides.
Epoxide HydrolasemEHConversion of epoxides to dihydrodiols.
Phase II
Glutathione S-TransferasesVarious isoformsDetoxification of electrophilic intermediates.
UDP-GlucuronosyltransferasesVarious isoformsConjugation of hydroxylated metabolites for excretion.
SulfotransferasesVarious isoformsConjugation of hydroxylated metabolites for excretion.

Formation and Characterization of Metabolic Intermediates

The metabolism of this compound is expected to produce a range of intermediate compounds. Based on studies of the parent compound, benzo(b)fluoranthene, and other methylated PAHs, the following types of metabolites are likely formed. nih.gov

Oxidative Metabolites:

Phenols: Hydroxylated derivatives of this compound are expected, with the hydroxyl group potentially located on various positions of the aromatic rings. The methyl group may influence the position of hydroxylation.

Dihydrodiols: The formation of trans-dihydrodiols is a critical step. For benzo(b)fluoranthene, trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene and 1,2-Dihydro-1,2-dihydroxybenzo[b]fluoranthene have been identified. nih.gov Similar dihydrodiols of this compound are anticipated.

Diol Epoxides: Further epoxidation of dihydrodiols leads to the formation of diol epoxides. These are often highly reactive and are considered the ultimate carcinogenic metabolites of many PAHs, as they can form covalent adducts with DNA. nih.gov

Conjugated Metabolites:

Glucuronides and Sulfates: Phenolic and dihydrodiol metabolites can be conjugated with glucuronic acid or sulfate (B86663) to form highly water-soluble compounds that can be readily excreted in urine or bile.

The characterization of these metabolites typically involves techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to elucidate their precise chemical structures.

Metabolite TypePrecursorKey EnzymesSignificance
PhenolsThis compoundCytochrome P450Can be detoxified or further metabolized.
DihydrodiolsEpoxide intermediatesEpoxide HydrolasePrecursors to diol epoxides.
Diol EpoxidesDihydrodiolsCytochrome P450Highly reactive, can bind to DNA.
Glucuronides/SulfatesPhenols, DihydrodiolsUGTs, SULTsWater-soluble, facilitate excretion.

Comparative Biochemical Responses to this compound Exposure

Exposure to this compound is expected to elicit a range of biochemical responses, similar to those observed for other carcinogenic PAHs. These responses are often indicative of cellular defense mechanisms and toxicological effects.

Enzyme Induction: A primary response to PAH exposure is the induction of xenobiotic-metabolizing enzymes, particularly CYP1A1 and CYP1B1. nih.gov This occurs through the activation of the aryl hydrocarbon receptor (AhR) by the PAH, leading to increased transcription of target genes. This induction can be a double-edged sword, as it enhances the clearance of the compound but can also increase the rate of formation of reactive metabolites.

DNA Adduct Formation: The highly reactive diol epoxide metabolites of PAHs can form covalent bonds with cellular macromolecules, most critically with DNA. mdpi.com The formation of DNA adducts is considered a key initiating event in chemical carcinogenesis. The mutagenicity and tumor-initiating activity of this compound have been demonstrated, suggesting that it is metabolized to DNA-damaging species. nih.gov

Mutagenicity and Carcinogenicity: Studies have shown that this compound exhibits mutagenic and tumor-initiating properties. nih.gov This biological activity is a direct consequence of its metabolic activation to intermediates that can cause genetic mutations. Interestingly, the position of the methyl group on the PAH backbone can significantly influence its carcinogenic potential. researchgate.net

Comparative studies of different methylated PAHs have revealed that the location of the methyl group can profoundly affect the metabolic profile and the biological activity of the compound. nih.gov For instance, methylation at certain positions can block pathways that lead to detoxification or enhance pathways that lead to the formation of carcinogenic diol epoxides.

Computational Chemistry and Molecular Modeling of 8 Methylbenzo B Fluoranthene

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods are used to determine the electronic structure, from which a wide range of molecular properties can be derived.

Molecular Hamiltonian and Born-Oppenheimer Approximation

The foundation of most quantum chemical calculations is the time-independent Schrödinger equation, which describes the system's quantum state. The equation is defined by the Hamiltonian operator (Ĥ), which represents the total energy of the system, including the kinetic and potential energies of all electrons and nuclei.

For a molecule like 8-Methylbenzo(b)fluoranthene, the Hamiltonian is complex due to the large number of interacting particles. To simplify the problem, the Born-Oppenheimer approximation is employed. This approximation separates the motion of the electrons from the motion of the much heavier nuclei. It assumes that the nuclei are fixed in position relative to the rapidly moving electrons. This allows for the calculation of the electronic energy for a specific nuclear arrangement, leading to the concept of a potential energy surface that governs the molecule's structure and reactivity.

Hartree-Fock Theory and Density Functional Theory (DFT) Applications

Hartree-Fock (HF) Theory is a foundational ab initio method that approximates the many-electron wavefunction of a system as a single Slater determinant. aps.org Each electron is considered to move in the average electric field created by all other electrons, which simplifies the complex electron-electron repulsion terms. While HF theory provides a qualitative understanding of electronic structure, it neglects the instantaneous correlation of electron movements, which can be a significant limitation for accurately predicting certain properties.

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry due to its balance of accuracy and computational cost. chem8.org DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. Instead of calculating a complex wavefunction, DFT calculates the electron density, which is a function of only three spatial coordinates.

DFT methods include an exchange-correlation functional that approximates the quantum mechanical effects of exchange and electron correlation. Various functionals are available, with hybrid functionals like B3LYP often being used for organic molecules to achieve high accuracy. researchgate.netresearchgate.net

Table 1: Comparison of Hartree-Fock and Density Functional Theory

Feature Hartree-Fock (HF) Theory Density Functional Theory (DFT)
Fundamental Variable Wavefunction (approximated as a single Slater determinant) Electron Density
Electron Correlation Neglected (treats electron-electron repulsion in an averaged way) Included via an exchange-correlation functional
Computational Cost Generally higher for comparable accuracy Generally lower for good accuracy

| Accuracy | Often provides qualitative results; less accurate for energies | Can provide highly accurate results, depending on the functional |

Prediction of Spectroscopic and Thermodynamic Parameters

Computational methods are invaluable for predicting spectroscopic and thermodynamic properties, which can aid in the identification and characterization of compounds.

For this compound, DFT calculations could be used to predict:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and intensities can be predicted. These theoretical spectra are crucial for interpreting experimental data.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions. mdpi.com This allows for the prediction of UV-Vis absorption spectra, which are characteristic of conjugated systems like PAHs. researchgate.net

NMR Spectra: Chemical shifts can be calculated by determining the magnetic shielding of each nucleus within the molecule's electronic environment.

Thermodynamic parameters such as the enthalpy of formation, entropy, and heat capacity can also be calculated from the vibrational frequencies and electronic energies obtained from quantum chemical computations. daneshyari.comresearchgate.net For the parent compound, benzo(b)fluoranthene (B32983), computed properties are available in public databases. nih.gov

Computational Studies of Reaction Mechanisms and Reactivity

Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms. For a PAH like this compound, these studies can predict sites susceptible to electrophilic or radical attack.

Reactivity indicators derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com

Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, providing a quantitative measure of local reactivity at different atomic sites.

By mapping the potential energy surface, computational methods can identify transition states, intermediates, and reaction products. This allows for the calculation of activation energies and reaction rate constants, providing a detailed picture of the reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While this compound is a relatively rigid molecule, it still possesses vibrational and rotational degrees of freedom. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. openbiochemistryjournal.com

MD simulations can provide insights into:

Conformational Dynamics: Although the fused ring system is planar, the methyl group can rotate, and the entire molecule undergoes vibrations. MD simulations can explore these dynamics at different temperatures.

Intermolecular Interactions: MD is particularly useful for studying how this compound interacts with other molecules, such as solvents, or how it self-assembles. nih.govnih.gov For example, simulations could model the π–π stacking interactions between multiple PAH molecules or their hydrophobic interactions with water. These simulations are crucial for understanding the behavior of PAHs in biological systems and the environment.

The analysis of MD trajectories provides a wealth of information on the structural and dynamic properties of the system, offering a view of molecular behavior that complements static quantum chemical calculations. openbiochemistryjournal.com

Isomeric Analysis and Differentiation of Methylbenzo B Fluoranthenes

Challenges in Chromatographic Resolution of Constitutional Isomers

The primary challenge in the analysis of 8-Methylbenzo(b)fluoranthene and its constitutional isomers lies in achieving adequate separation using chromatographic techniques. Constitutional isomers of methylbenzo(b)fluoranthenes possess the same molecular weight and often exhibit very similar polarities and volatilities, leading to significant co-elution issues in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

One of the main difficulties in analyzing PAHs by Gas Chromatography-Mass Spectrometry (GC-MS) is achieving baseline resolution for isobaric compounds (compounds with the same mass). fishersci.com This problem is exemplified by the parent compounds: benzo[b]fluoranthene (B1141397) (BbF), benzo[j]fluoranthene (BjF), and benzo[k]fluoranthene (B33198) (BkF). These isomers are notoriously difficult to resolve on standard GC columns, such as the commonly used 5% diphenyl/95% dimethyl polysiloxane stationary phase. fishersci.com The addition of a methyl group to the BbF structure introduces further complexity, creating a suite of isomers (e.g., 1-MeBbF, 3-MeBbF, 7-MeBbF, 8-MeBbF, 9-MeBbF) that are also prone to co-elution. nih.gov

The elution order of these isomers can vary significantly depending on the specific stationary phase used in the gas chromatograph, yet complete separation remains elusive on many conventional columns. mdpi.com For instance, studies on the parent isomers show very close retention times, which underscores the separation challenge.

Table 1: Example GC-MS Retention Times for Isobaric Benzofluoranthenes

Compound Retention Time (minutes)
Benzo[b]fluoranthene 46.72
Benzo[k]fluoranthene 46.97

Data from a representative analysis of motorcycle exhaust particulate, illustrating the close elution of parent isomers. researchgate.net

This inherent difficulty in chromatographic separation means that relying on retention time alone is insufficient for unambiguous identification, necessitating the use of more advanced detection and identification methods.

Advanced Spectroscopic Methods for Isomer Identification

Given the limitations of chromatographic resolution, advanced spectroscopic methods are essential for the unambiguous identification of this compound among its isomers. Mass spectrometry and fluorescence spectroscopy are the two most powerful techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): While constitutional isomers yield virtually identical mass fragmentation patterns, GC-MS is invaluable when coupled with specialized capillary columns. nih.gov Columns with unique stationary phases, such as those with a higher phenyl content (e.g., 50% phenyl methylpolysiloxane), can offer different selectivity based on molecular shape. fishersci.commdpi.com This unique selectivity can resolve critical isomeric pairs that co-elute on standard phases. fishersci.com Therefore, the selection of an appropriate GC column is a critical first step in isomer identification.

Fluorescence Spectroscopy: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly selective and sensitive technique for PAH analysis. nih.gov While the addition of a saturated alkyl group like a methyl group only slightly influences the fluorescence spectrum compared to the parent compound, these subtle differences can be exploited. researchgate.netscispace.comhalide-crylink.com Isomers can be differentiated because they often possess unique excitation and emission spectral profiles. nih.gov

A powerful approach involves using HPLC systems with programmable fluorescence detectors. scispace.com This allows for the on-the-fly selection of optimal excitation and emission wavelengths to enhance the signal for a target analyte while minimizing interference from co-eluting isomers. scispace.com For definitive confirmation, stop-flow HPLC techniques can be used, where the column flow is paused as a peak elutes, allowing a full fluorescence excitation-emission matrix (EEM) to be recorded for the analyte. nih.govmdpi.com This provides a detailed spectral fingerprint for positive identification.

Strategies for Quantitative Differentiation of Closely Related Isomers

Accurate quantification of this compound in the presence of its isomers requires strategies that can overcome incomplete chromatographic separation and potential spectral overlap.

A primary strategy is the optimization of the chromatographic method itself. The use of specialized, highly selective GC columns, as mentioned previously, is fundamental to maximizing the physical separation of isomers before they reach the detector. fishersci.com

For co-eluting compounds, selective fluorescence detection in HPLC is a key quantitative strategy. scispace.com Even if two isomers are not baseline-resolved, it is often possible to find an excitation/emission wavelength pair that is highly specific to one of the isomers, allowing for its quantification with minimal interference. scispace.com Furthermore, the ratio of peak heights measured at two different wavelength combinations can serve as a confirmation tool for signal purity and identity. scispace.com In cases of severe spectral overlap, advanced chemometric techniques like Parallel Factor Analysis (PARAFAC) can be applied to deconvolute overlapping EEMs from HPLC fractions to quantify the individual components. mdpi.com

In GC-MS analysis, the most robust method for quantification is the use of isotopically labeled internal standards, a technique known as isotope dilution mass spectrometry. epa.govshimadzu.com For example, a known amount of a deuterated standard (e.g., Benzo[b]fluoranthene-D12) is added to the sample before extraction and analysis. This standard co-elutes with the target analyte but is distinguished by its higher mass in the mass spectrometer. By comparing the signal intensity of the native analyte to that of the labeled standard, analysts can achieve highly accurate and precise quantification that corrects for analyte loss during sample preparation and for variations in instrument response. chromatographyonline.com

Source Apportionment and Environmental Tracing of 8 Methylbenzo B Fluoranthene

Diagnostic Ratios and Molecular Markers for Source Identification

Diagnostic ratios of specific PAH isomers are a widely used tool to differentiate between various emission sources, primarily distinguishing between petrogenic (petroleum-related) and pyrogenic (combustion-related) inputs. nih.govmatec-conferences.org These ratios are based on the principle that the relative abundance of certain PAHs with similar molecular weights varies depending on the source and formation conditions. nih.gov

For unsubstituted PAHs, several diagnostic ratios have been established and are routinely used in environmental forensic studies. These ratios often involve comparing the concentrations of isomers that are thought to have different thermal stabilities or formation pathways. Some commonly employed ratios include:

Diagnostic RatioPetrogenic Source IndicationPyrogenic Source Indication
Anthracene / (Anthracene + Phenanthrene)< 0.1> 0.1
Fluoranthene (B47539) / (Fluoranthene + Pyrene)< 0.4> 0.4
Benzo(a)anthracene / (Benzo(a)anthracene + Chrysene)< 0.2> 0.35
Indeno(1,2,3-cd)pyrene / (Indeno(1,2,3-cd)pyrene + Benzo(g,h,i)perylene)< 0.2> 0.2

Table 1: Commonly used diagnostic ratios for parent PAH source identification. matec-conferences.org

While these ratios are valuable for general PAH source apportionment, their direct application to methylated PAHs, including 8-Methylbenzo(b)fluoranthene, requires caution. The addition of a methyl group can alter the compound's physicochemical properties and its behavior in the environment, potentially affecting the established diagnostic ratios. nih.gov

Research on molecular markers specific to methylated PAHs is ongoing. The relative abundance of different alkylated homologues can provide clues about the source. For instance, crude oils and their refined products are typically enriched in alkylated PAHs compared to their parent compounds. eurofinsus.com Therefore, a high ratio of methylated PAHs to their parent compounds can be indicative of petrogenic contamination. researchgate.net However, specific diagnostic ratios involving this compound have not been established in the scientific literature to date.

Multivariate Statistical Methods for Source Apportionment (e.g., Principal Component Analysis, Positive Matrix Factorization)

To overcome the limitations of single diagnostic ratios, multivariate statistical methods are frequently employed to analyze complex PAH datasets and identify contributing sources. These methods can simultaneously consider the concentrations of numerous PAH compounds, providing a more robust and comprehensive source apportionment. nih.goviaea.org

Principal Component Analysis (PCA) is an exploratory tool used to identify patterns in data and reduce the dimensionality of a dataset. In the context of PAH source apportionment, PCA can group samples with similar PAH profiles, suggesting a common origin. tandfonline.commdpi.com It can also identify which PAHs are most influential in distinguishing between different sources. witpress.com Studies have utilized PCA to analyze datasets that include both parent and methylated PAHs, helping to differentiate between sources like vehicular emissions, industrial activities, and biomass burning. researchgate.net

Positive Matrix Factorization (PMF) is a receptor modeling technique that decomposes a matrix of sample data into two matrices: factor contributions and factor profiles. mdpi.comepa.gov This method is particularly useful for quantifying the contribution of different sources to the total PAH concentration in environmental samples. iaea.org PMF has been successfully applied to apportion sources of PAHs in various environmental media, including air, water, and soil. mdpi.commdpi.com The model can identify source profiles characterized by specific ratios of PAHs, which can then be linked to known emission sources. mdpi.com

While these multivariate methods are powerful tools for general PAH source apportionment, their application to specifically trace this compound is contingent on its inclusion in the analytical suite of measured compounds. Currently, there is a lack of studies that have specifically included this compound in PMF or comprehensive PCA analyses for source apportionment.

Identification of Specific Anthropogenic and Biogenic Emission Sources

The sources of PAHs in the environment are broadly categorized as anthropogenic (human-caused) and, to a lesser extent, biogenic (naturally occurring).

Anthropogenic Sources: The vast majority of PAHs, including methylated derivatives, are formed during the incomplete combustion of organic materials. frontiersin.orgmdpi.com Key anthropogenic sources include:

Fossil Fuel Combustion: Emissions from vehicles (gasoline and diesel engines), power plants, and industrial processes are major contributors of PAHs to the atmosphere. tandfonline.commdpi.com

Biomass Burning: Forest fires and the burning of wood and other biomass for heating and agricultural purposes release significant quantities of PAHs. matec-conferences.orgnih.gov

Industrial Processes: Activities such as coal coking, asphalt (B605645) production, and aluminum smelting are also important sources of PAHs. nih.gov

Petroleum Spills and Seepage: Crude oil and refined petroleum products contain a complex mixture of PAHs, with a notable abundance of alkylated PAHs. nih.goveurofinsus.com

While these sources are known to emit a wide range of methylated PAHs, the specific emission profile of this compound from these sources has not been well-characterized.

Biogenic Sources: The natural formation of PAHs is generally considered a minor contributor to the total environmental load. Some PAHs can be synthesized by plants and microorganisms or formed through the slow geological transformation of organic matter. frontiersin.org However, there is currently no scientific evidence to suggest that this compound is produced through biogenic processes.

Bioavailability and Environmental Mobilization Dynamics of 8 Methylbenzo B Fluoranthene

Factors Influencing Bioavailability in Environmental Matrices (e.g., Soil, Sediment, Particulate Matter)

The bioavailability of 8-Methylbenzo(b)fluoranthene, much like other PAHs, is significantly influenced by the physicochemical properties of the environmental matrix to which it is sorbed. These matrices include soil, sediment, and atmospheric particulate matter.

Soil: In soil, the bioavailability of PAHs is largely controlled by the quantity and quality of soil organic matter (SOM). PAHs, being hydrophobic, strongly adsorb to SOM, which can limit their availability for biological uptake. The presence of aged, condensed organic matter, such as that from historical contamination at former manufactured gas plant (MGP) sites, can lead to very low PAH availability. Over time, PAHs can become sequestered within the complex matrix of SOM, further reducing their bioavailability.

Sediment: Similar to soil, the organic carbon content of sediment is a primary factor controlling the bioavailability of PAHs. The presence of carbonaceous materials like coal, soot, and wood in sediments can drastically reduce the availability of associated PAHs. For instance, PAHs bound to coal-derived particles in sediment exhibit significantly slower desorption rates compared to those associated with clay and silt particles. The bioavailability of sediment-associated PAHs has been observed to decrease with increasing contact time, a phenomenon known as aging.

Particulate Matter: In the atmosphere, this compound is expected to be predominantly associated with particulate matter due to its low volatility. The oral bioavailability of PAHs from inhaled particulate matter that is subsequently ingested has been found to be relatively low, often below 5%. Studies have shown that while higher molecular weight PAHs like benzo(b)fluoranthene (B32983) are abundant on particulate matter, their bioavailability is lower compared to lower molecular weight PAHs.

The following table summarizes the key factors influencing the bioavailability of high molecular weight PAHs, which are expected to be applicable to this compound.

Environmental MatrixKey Influencing FactorsImpact on Bioavailability
Soil Soil Organic Matter (SOM) content and type, Aging/sequestration, Soil pH and textureHigher SOM and aging generally decrease bioavailability.
Sediment Organic carbon content, Presence of carbonaceous materials (soot, coal), Contact time (aging)Increased organic carbon and aging lead to lower bioavailability.
Particulate Matter Particle size, Chemical composition of particles, Bioaccessibility in physiological fluidsSmaller particles may have higher relative bioavailability; overall oral bioavailability from ingested particles is low.

Desorption Kinetics and its Influence on Environmental Availability

The rate at which this compound desorbs from a matrix is a critical determinant of its environmental availability and potential for mobilization. Desorption of PAHs from soil and sediment is often characterized by a biphasic pattern: an initial rapid release followed by a much slower, prolonged release.

Fast-Desorbing Fraction: This fraction is considered to be more readily available for biological uptake and degradation.

Slow-Desorbing Fraction: This portion is more strongly bound to the matrix and is less available to the environment.

Studies on field-aged sediments have shown that the desorption of higher molecular weight PAHs, such as benzo(b)fluoranthene, is generally slower and less extensive compared to lower molecular weight PAHs. The desorption kinetics are well-described by diffusion models, suggesting that the movement of the PAH molecules within the porous structure of the matrix is the rate-limiting step. For highly hydrophobic PAHs, a one-domain diffusion model often applies, where PAH hydrophobicity and the specific surface area of the sediment are key parameters.

Research on sediments from industrial harbors has revealed that PAHs associated with coal-derived particles have significantly slower desorption rates than those bound to the clay/silt fraction. For instance, nearly 90% of PAHs from the clay/silt fraction desorbed within four days, whereas only about 10% of PAHs from the coal-derived fraction were released in 100 days. This highlights the profound impact of the matrix composition on the long-term environmental availability of these compounds.

The table below presents a generalized ranking of the desorption rates for several PAHs from sediment, which provides a basis for estimating the behavior of this compound.

CompoundNumber of RingsGeneral Desorption Rate from Sediment
Pyrene (B120774)4Most Rapid
Benz[a]anthracene4Slower than Pyrene
Chrysene (B1668918)4Slower than Pyrene
Benzo[b]fluoranthene (B1141397) 5Slower than 4-ring PAHs
Benzo[k]fluoranthene (B33198)5Slower than 4-ring PAHs
Benzo[a]pyrene5Slower than 4-ring PAHs

In Vitro and In Situ Approaches to Assess Environmental Mobilization

Assessing the environmental mobilization and bioavailability of strongly sorbed compounds like this compound requires specialized techniques that go beyond simple solvent extractions, which tend to overestimate the bioavailable fraction.

In Vitro Methods: A variety of in vitro methods have been developed to simulate the conditions in the gastrointestinal tract to assess the bioaccessibility of ingested PAHs from soil and dust. These physiologically based extraction tests (PBETs) mimic the pH, enzymes, and bile salts found in the human digestive system. While these methods have shown promise, their ability to accurately predict in vivo bioavailability for PAHs can be complex due to factors like metabolism and excretion in animal models. Other in vitro techniques for assessing the desorbing fraction include extractions with mild solvents or cyclodextrins.

In Situ Approaches: In situ assessment provides a more direct measure of the bioavailable fraction of contaminants in their natural environment. Passive sampling devices, such as those using solid-phase microextraction (SPME) fibers or polyoxymethylene (POM), can be deployed directly in sediment or soil. These samplers act as a "biomimetic" tool, accumulating the freely dissolved concentration of the contaminant, which is considered to be the most bioavailable fraction. Studies comparing different laboratory-based and in situ methods have found that in situ SPME and laboratory-based POM-SPE provide good predictions of the bioaccumulation of PAHs in organisms like aquatic worms. acs.orgnih.gov These approaches are valuable for site-specific risk assessments, as they account for the unique properties of the contaminated site that influence bioavailability. acs.orgnih.gov

The development and application of these advanced assessment methods are crucial for accurately determining the environmental risks posed by this compound and other persistent organic pollutants.

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